4-氟-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-2-nitrobenzene-1-sulfonamide is a chemical compound that is part of the sulfonamide family, which are known for their various applications in medicinal chemistry and as intermediates in chemical synthesis. The presence of a fluorine atom and a nitro group on the benzene ring of the sulfonamide structure suggests that this compound could have unique chemical properties and reactivity that could be exploited in various chemical transformations and potentially in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related alpha-fluorosulfonamides has been achieved through electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent. This process also introduced a dimethoxybenzyl (DMB) group as a new protecting group for the sulfonamide, which could be removed with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to yield primary and secondary alpha-fluorosulfonamides . This method could potentially be adapted for the synthesis of 4-Fluoro-2-nitrobenzene-1-sulfonamide by choosing appropriate starting materials and reaction conditions.

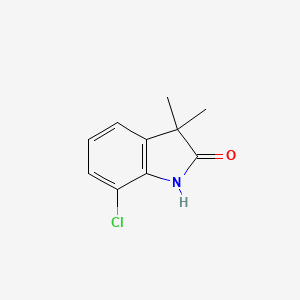

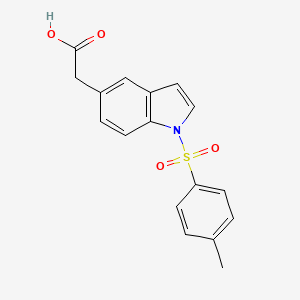

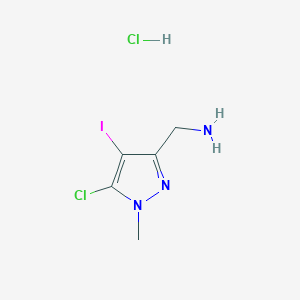

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-nitrobenzene-1-sulfonamide is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further modified by a sulfonamide group. The electron-withdrawing effects of both the fluorine atom and the nitro group could influence the reactivity of the sulfonamide moiety, potentially affecting the binding and inhibition of enzymes such as human carbonic anhydrases . The precise arrangement of these substituents is crucial for the compound's biological activity and chemical reactivity.

Chemical Reactions Analysis

The presence of the fluorine atom in the beta position of the sulfonamide function has been shown to strongly favor the inhibition of human carbonic anhydrase isoforms, particularly the tumor-associated transmembrane isoforms hCA IX and XII . This suggests that 4-Fluoro-2-nitrobenzene-1-sulfonamide could participate in similar biological interactions due to its structural similarities. Additionally, nitrobenzenesulfonamides have been used as versatile intermediates for the preparation of secondary amines and for the protection of amines, indicating that 4-Fluoro-2-nitrobenzene-1-sulfonamide could also be used in such chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-nitrobenzene-1-sulfonamide would be influenced by its functional groups. The fluorine atom is highly electronegative, which could affect the acidity of the sulfonamide hydrogen and the overall polarity of the molecule. The nitro group is also an electron-withdrawing group, which could contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The sulfonamide group could confer solubility in polar solvents and could also be involved in hydrogen bonding, affecting the compound's boiling point, melting point, and solubility profile. Although specific physical and chemical properties are not detailed in the provided papers, these general characteristics can be inferred based on the known behavior of similar compounds .

科学研究应用

抗菌活性

Janakiramudu 等人 (2017) 的一项研究合成了衍生自 3-氟-4-吗啉基苯胺的磺酰胺和氨基甲酸酯,显示出对细菌和真菌的有效抗菌活性。磺酰胺衍生物尤其被确定为有效的抗真菌剂,突出了氟硝基苯磺酰胺衍生物在对抗微生物感染中的潜力 Janakiramudu 等人,2017.

新型有机化合物的合成

Gebhardt 和 Saluz (2012) 讨论了作为 PET 示踪剂生产前体的 novel 磺酰胺衍生物的合成,展示了氟硝基苯磺酰胺衍生物在核医学和诊断成像中的作用 Gebhardt 和 Saluz,2012.

检测工具

Shang 等人 (2007) 开发了基于取代苯磺酰胺硝基苯的人工受体,用于选择性和灵敏地检测氟离子。这些受体在添加氟离子后会明显变色,展示了它们作为氟阴离子便捷检测工具的效用 Shang 等人,2007.

治疗剂

Cumaoğlu 等人 (2015) 的一项研究合成了带有磺酰胺片段的化合物并评估了它们的抗癌活性。这些化合物诱导了促凋亡基因的 mRNA 表达,并被发现激活了凋亡基因,表明它们在癌症治疗中作为治疗剂的潜在用途 Cumaoğlu 等人,2015.

新型聚合物

Abbasi 等人 (2015) 讨论了砜醚二胺的合成及其聚合成具有高热稳定性和溶解性的聚(砜醚酰亚胺),说明了氟硝基苯磺酰胺衍生物在高性能材料开发中的潜力 Abbasi 等人,2015.

安全和危害

The safety data sheet for 4-Fluoronitrobenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, use only in well-ventilated areas, and keep away from open flames, hot surfaces, and sources of ignition .

未来方向

作用机制

Target of Action

The primary target of 4-Fluoro-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .

Mode of Action

4-Fluoro-2-nitrobenzene-1-sulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

It is known that carbonic anhydrase plays a key role in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate in the blood . Therefore, the inhibition of this enzyme by 4-Fluoro-2-nitrobenzene-1-sulfonamide could potentially affect these processes.

Pharmacokinetics

The compound is a solid at room temperature and has a predicted boiling point of 4111±550 °C . It is soluble in chloroform, dimethylformamide, DMSO, and methanol . These properties may influence its bioavailability.

Result of Action

Given its mode of action, it can be inferred that the compound may inhibit the activity of carbonic anhydrase, potentially affecting physiological processes such as respiration and the transport of carbon dioxide and bicarbonate in the blood .

属性

IUPAC Name |

4-fluoro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZNPWFQQBVGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrobenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)

![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)

![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)

![3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea](/img/structure/B2518645.png)